molecular formula C11H17NO2 B126883 N-Methylhomoveratrylamine CAS No. 3490-06-0

N-Methylhomoveratrylamine

カタログ番号 B126883
CAS番号: 3490-06-0
分子量: 195.26 g/mol
InChIキー: HNJWKRMESUMDQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methylhomoveratrylamine, also known as 2-(3,4-dimethoxyphenyl)-N-methylethanamine, is a chemical compound with the CAS number 3490-06-0 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of N-Methylhomoveratrylamine involves the hydrogenation of veratryl cyanide (VCN) over a nickel catalyst in the presence of a monomethylamine .


Molecular Structure Analysis

The molecular formula of N-Methylhomoveratrylamine is C11H17NO2 . Its molecular weight is 195.26 g/mol .


Chemical Reactions Analysis

N-Methylhomoveratrylamine is involved in various chemical reactions, including halogenation, high-pressure reactions, hydrogenation, and others .


Physical And Chemical Properties Analysis

N-Methylhomoveratrylamine has a refractive index of 1.533 . It has a boiling point of 160-161 °C at 13 mmHg and a density of 1.059 g/mL at 25 °C . It also has a molecular weight of 195.26 g/mol .

科学的研究の応用

Synthesis of Isoindoline Derivatives

NMHA is utilized in the synthesis of 5,6-dimethoxy-1-oxo-isoindoline derivatives . These derivatives are of interest due to their potential biological activities, including beta-adrenergic receptor binding . This application is significant in the development of new pharmaceuticals that can interact with the body’s adrenergic system, which is crucial for heart rate and blood pressure regulation.

Preparation of Phenoxypropanolamines

Another application involves the preparation of phenoxypropanolamines with 1-oxo-isoindoline and 5,6-dimethoxy-1-oxo-isoindoline groups . These compounds have been studied for their beta1- and beta2-adrenergic receptor binding affinities , which could lead to the development of new drugs for treating cardiovascular diseases.

Neuromodulatory Effects

Research suggests that NMHA may have neuromodulatory effects . It is believed to possess weak dopamine reuptake inhibitor (DRI) properties , which could impact dopamine levels in the brain. This application is particularly relevant for the treatment of neurological disorders such as depression and Parkinson’s disease.

Pharmaceutical Intermediate

NMHA serves as a pharmaceutical intermediate, particularly in the production of the active ingredient verapamil . Verapamil is a calcium channel blocker used to treat hypertension, angina, and certain types of arrhythmia.

Metal-Supported Nanomaterials

While not directly linked to NMHA, the study of metal-supported nanomaterials has shown significant therapeutic effects in medical science . NMHA’s properties could potentially be applied to enhance the interaction of nanoparticles with biological systems, leading to improved therapeutic applications.

Nanoscience and Nanotechnology

The unique physicochemical properties of nanoparticles have led to their application in a wide range of fields, including biomedicine, cosmetics, and environmental remediation . NMHA could contribute to this field by acting as a precursor or a modifier in the synthesis of specialized nanoparticles.

Antimicrobial Activity

Metal-supported nanoparticles have been investigated for their antibacterial and antifungal activities . NMHA could play a role in the synthesis or functionalization of these nanoparticles, enhancing their antimicrobial properties.

Targeted Therapy and Diagnostics

The design and synthesis of metallic nanoparticles for targeted therapy and diagnostics is an emerging field . NMHA could be involved in the creation of novel nanomaterials that can be used for precise drug delivery systems or diagnostic tools in medical applications.

Safety And Hazards

N-Methylhomoveratrylamine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

特性

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8,12H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJWKRMESUMDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188460
Record name N-Methylhomoveratrylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14719320
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Methylhomoveratrylamine

CAS RN

3490-06-0
Record name N-Methylhomoveratrylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3490-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylhomoveratrylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003490060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3490-06-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methylhomoveratrylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethoxy-N-methylphenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.441
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYLHOMOVERATRYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H5ZH95EHG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

205 ml of a 28% strength solution of veratryl cyanide in methylbenzylamine (molar ratio 1:3.7) were pumped each hour upwards through a vertical hydrogenation reactor (diameter: 16 mm; height of packing: 600 mm; oil-heated jacket) which was packed with 511 g (800 ml) of catalyst (0.5% by weight of palladium on alumina) at 160° C. under 200 bar. Simultaneously, 100 l(STP)/h hydrogen were passed upwards through the reactor. After decompression to atmospheric pressure, excess methylbenzylamine was removed by distillation, and the discharge was analyzed by quantitative gas chromatography. 40 g (70%) of N-methylhomoveratrylamine were obtained per hour.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
800 mL
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dissolve 16.5 g (57 mmol) of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyltrifluoroacetamide in a solution of 100 mL of 4N sodium hydroxide and 100 mL of methanol. Heat mixture at 60° C. for 1 h. After 1 h, cool reaction mixture to room temperature and extract with 2×200 mL of methylene chloride. Wash the combined organic extracts with saturated sodium chloride solution and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent in vacuo to provide the crude title compound. Distill this material in vacuo to provide the title compound.
Name
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyltrifluoroacetamide
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

3,4-Dimethoxybenzeneethanamine (100 g) was mixed with benzaldehyde (59 g), and rotoevaporated to give an oil. Methyl iodide (69 ml) was then added and the mixture was heated for 48 h at 40° and then boiled with 80% ethanol (500 ml) for 3 h. After half of the ethanol had evaporated, the solution was treated with ether (1 liter) to give a solid that was filtered, washed with ether, treated with dilute sodium hydroxide and extracted with ether to give the title compound (80 g) as an oil that was distilled under reduced pressure, b.p. 0.1 mm; 92°-95°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
69 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The product of (i) was reduced in dry tetrahydrofuran or diethylether in conventional manner by the addition of 3 equivalents of LiAlH4 and subsequent refluxing of the mixture for 0.5-1 hr. After cooling and filtration, the solvent was evaporated and the product obtained by first extraction of the ethereal phase at pH 4, then at pH 10 with methylene chloride. Drying and evaporation of the solvent yielded 50-60% nearly pure oily product.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylhomoveratrylamine
Reactant of Route 2
Reactant of Route 2
N-Methylhomoveratrylamine
Reactant of Route 3
Reactant of Route 3
N-Methylhomoveratrylamine
Reactant of Route 4
Reactant of Route 4
N-Methylhomoveratrylamine
Reactant of Route 5
Reactant of Route 5
N-Methylhomoveratrylamine
Reactant of Route 6
N-Methylhomoveratrylamine

Citations

For This Compound
56
Citations
F Ozaki, M Matsukura, Y Kabasawa… - Chemical and …, 1992 - jstage.jst.go.jp
… A series of acyclic amide derivatives of N-(co—aminoalkyl)-N—methylhomoveratrylamine was synthesized and evaluated for their bradycardic activity in isolated guinea pig right atria. …
Number of citations: 19 www.jstage.jst.go.jp
RP Attrill, TW Ramsay, GR Slater… - Synthetic …, 1999 - Taylor & Francis
… In conclusion BRL 61010A can be prepared in a convenient one-pot synthesis in 60% overall yield starting from N-methylhomoveratrylamine. The process is suitable for large scale …
Number of citations: 3 www.tandfonline.com
P Labrie, SP Maddaford, J Lacroix, C Catalano… - Bioorganic & medicinal …, 2006 - Elsevier
… In this work, we have demonstrated that the N-methylhomoveratrylamine series 22a–26a exhibits a more potent P-gp inhibition than the tetrahydroisoquinoline series 22b–26b. These …
Number of citations: 27 www.sciencedirect.com
DP Jindal, B Singh, N Sharma, MS Coumar, G Bruni… - 2003 - nopr.niscpr.res.in
… N-methylhomoveratrylamine gave 7 and 8, respectively. While reaction of 6 with homoveratrylamine and N-methylhomoveratrylamine … and N-methylhomoveratrylamine gave 13 and 14, …
Number of citations: 2 nopr.niscpr.res.in
T Kametani, K Fukumoto, T Katagi - Chemical and Pharmaceutical …, 1959 - jstage.jst.go.jp
… reported a few years ago that the attempt to produce dimethylhomoveratrylamine from homoveratrylamine** or N-methylhomoveratrylamine by the EschweilerClarke reaction"? gave …
Number of citations: 12 www.jstage.jst.go.jp
JS Buck, R Baltzly - Journal of the American Chemical Society, 1942 - ACS Publications
Esters of Secondary Hydroxy aralkylalkylamines1 Page 1 Oct., 1942 Esters of Secondary Hydroxy aralkylalkylamines 2263 [Contribution from the Burroughs Wellcome & Co. U. S. A. …
Number of citations: 4 pubs.acs.org
DP Jindal, B Singh, MS Coumar, G Bruni… - Bioorganic chemistry, 2005 - Elsevier
… , 18), while the N-methylhomoveratrylamine derivative (16, 20) … most active and N-methylhomoveratrylamine derivative is the … -isoindoline series N-methylhomoveratrylamine derivative (…
Number of citations: 10 www.sciencedirect.com
AP Venkov, II Ivanov - Tetrahedron, 1996 - Elsevier
… Enamine 10 (Scheme 2, R--Me, RJ=H), obtained from N-methylhomoveratrylamine.HCI salt and AcOH in PPA for 3 h at 60C was unstable and very difficult to purify. However, its …
Number of citations: 48 www.sciencedirect.com
A Doddridge, M Collins… - Drug Testing and Analysis, 2018 - Wiley Online Library
… further diluted with the buffer and N-methylhomoveratrylamine internal standard solution (~2 … N-methylhomoveratrylamine was used to identify and determine the isomeric composition. …
OM Glozman, LA Zhmurenko, VP Lezina… - Pharmaceutical …, 1996 - Springer
In recent years, an important role in the protection of the myocardium from ischemic heart disease is played by the socalled specific bradycardiac drugs [1-4]. Certain doses of these …
Number of citations: 4 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。